![molecular formula C12H16Cl4Si B12588080 Trichloro{2-[3-(2-chloropropan-2-yl)phenyl]propyl}silane CAS No. 634148-42-8](/img/structure/B12588080.png)
Trichloro{2-[3-(2-chloropropan-2-yl)phenyl]propyl}silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trichloro{2-[3-(2-chloropropan-2-yl)phenyl]propyl}silane is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its reactivity and stability. The compound is characterized by the presence of a trichlorosilane group attached to a phenylpropyl chain, which includes a chloropropan-2-yl substituent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trichloro{2-[3-(2-chloropropan-2-yl)phenyl]propyl}silane typically involves the reaction of a phenylpropyl derivative with trichlorosilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
Trichloro{2-[3-(2-chloropropan-2-yl)phenyl]propyl}silane undergoes various types of chemical reactions, including:
Substitution Reactions: The trichlorosilane group can be substituted with other functional groups, such as alkoxy or amino groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes with fewer chlorine atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include alkoxysilanes, aminosilanes, and thiolsilanes.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include silanes with varying degrees of chlorination.
科学研究应用
Trichloro{2-[3-(2-chloropropan-2-yl)phenyl]propyl}silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules and in the development of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
作用机制
The mechanism of action of Trichloro{2-[3-(2-chloropropan-2-yl)phenyl]propyl}silane involves its reactivity with various nucleophiles and electrophiles. The trichlorosilane group is highly reactive and can undergo hydrolysis to form silanols, which can further condense to form siloxanes. The phenylpropyl chain provides stability and enhances the compound’s reactivity towards specific targets.
相似化合物的比较
Similar Compounds
Trichlorosilane: A simpler compound with similar reactivity but lacks the phenylpropyl chain.
Chloropropylsilane: Contains a chloropropyl group but lacks the trichlorosilane functionality.
Phenylsilane: Contains a phenyl group but lacks the trichlorosilane and chloropropyl functionalities.
Uniqueness
Trichloro{2-[3-(2-chloropropan-2-yl)phenyl]propyl}silane is unique due to the combination of its trichlorosilane group and the phenylpropyl chain with a chloropropan-2-yl substituent. This unique structure imparts specific reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
属性
CAS 编号 |
634148-42-8 |
|---|---|
分子式 |
C12H16Cl4Si |
分子量 |
330.1 g/mol |
IUPAC 名称 |
trichloro-[2-[3-(2-chloropropan-2-yl)phenyl]propyl]silane |
InChI |
InChI=1S/C12H16Cl4Si/c1-9(8-17(14,15)16)10-5-4-6-11(7-10)12(2,3)13/h4-7,9H,8H2,1-3H3 |
InChI 键 |
UAFKUCDPCAFFQU-UHFFFAOYSA-N |
规范 SMILES |
CC(C[Si](Cl)(Cl)Cl)C1=CC(=CC=C1)C(C)(C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


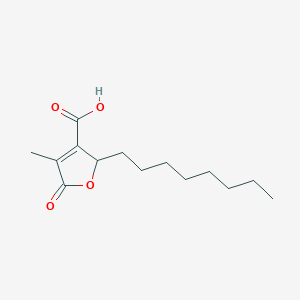

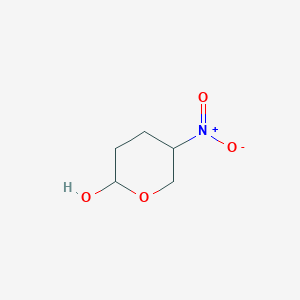
![N-Methyl-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)acetamide](/img/structure/B12588016.png)
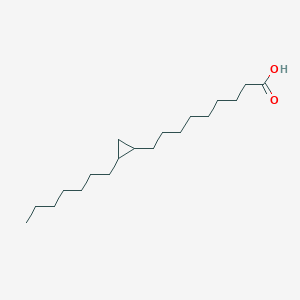
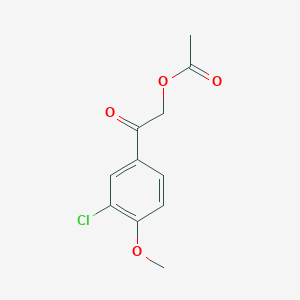
![1-Hexanol, 2-[(phenylamino)oxy]-, (2R)-](/img/structure/B12588036.png)
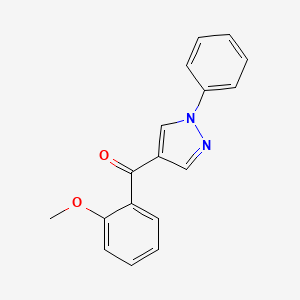
propanedinitrile](/img/structure/B12588053.png)
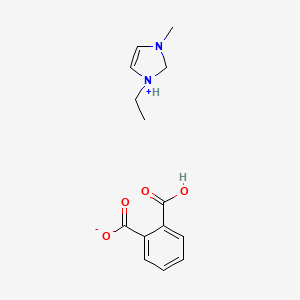
![2,2',2''-{Ethane-1,1,1-triyltris[(2,1-phenylene)oxymethylene]}tris(oxirane)](/img/structure/B12588061.png)
![3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12588067.png)
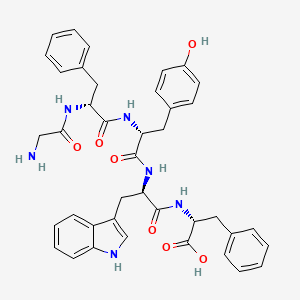
![7-Iodo-5-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12588096.png)
